p-Phenylstyrene oxide
Description
Significance of Epoxides in Organic Synthesis and Materials Science Research
Epoxides, also known as oxiranes, are a class of cyclic ethers featuring a three-membered ring composed of one oxygen and two carbon atoms. numberanalytics.comyoutube.comtestbook.com This strained ring structure makes them highly reactive and, consequently, exceptionally valuable as intermediates in a wide range of chemical reactions. numberanalytics.comyoutube.comnumberanalytics.com In the field of organic synthesis, epoxides are prized for their ability to undergo ring-opening reactions with various nucleophiles, a process that allows for the stereospecific introduction of two adjacent functional groups. numberanalytics.com This reactivity is fundamental to the construction of complex molecules, including natural products, pharmaceuticals, and agrochemicals. numberanalytics.comorientjchem.org For instance, epoxides are key intermediates in the synthesis of anticancer agents, antibiotics, and antivirals. numberanalytics.com
In materials science, epoxides are the foundational components of epoxy resins, a vital class of thermosetting polymers. numberanalytics.comnumberanalytics.com The polymerization process, typically involving the reaction of an epoxide with a hardener, results in a cross-linked polymer network. This network structure imparts exceptional properties to the material, including high mechanical strength, chemical resistance, and strong adhesion. numberanalytics.com These characteristics make epoxy resins indispensable in a multitude of applications, such as coatings, adhesives, composites for the aerospace and automotive industries, and as encapsulants for electronic components. testbook.comnumberanalytics.com
Overview of Aryl-Substituted Epoxides in Contemporary Chemical Literature
Aryl-substituted epoxides, which contain an aromatic ring directly attached to the epoxide ring, represent a significant subclass of these reactive molecules. The presence of the aryl group has a profound influence on the epoxide's reactivity, primarily through electronic and steric effects. A key area of focus in contemporary chemical literature is the acid-catalyzed ring-opening of these epoxides. In these reactions, the aromatic ring can stabilize an adjacent positive charge, directing the nucleophilic attack to the benzylic position. rsc.org
Modern research frequently explores the asymmetric epoxidation of aryl-substituted alkenes to produce enantiomerically pure epoxides. These chiral building blocks are of immense value in the synthesis of biologically active molecules. nih.gov Furthermore, the electronic properties of the aryl group can be fine-tuned by introducing various substituents onto the aromatic ring. This modification, in turn, alters the reactivity of the epoxide. The study of these structure-reactivity relationships is a vibrant and ongoing area of investigation in organic chemistry. rsc.orgacs.org
Positioning of p-Phenylstyrene Oxide within Advanced Organic Chemistry Research
This compound, which is also referred to as 4-phenylstyrene oxide, holds a distinctive position in advanced organic chemistry research. Its structure is characterized by both a reactive epoxide ring and a biphenyl (B1667301) moiety. This bifunctionality makes it a particularly interesting monomer for the development of advanced polymeric materials. Research into this compound often centers on its behavior in polymerization reactions.
The epoxide group can undergo ring-opening polymerization to form polyethers, while the pendant phenyl group offers a site for post-polymerization modification or can influence the bulk properties of the resulting polymer. This dual reactivity allows for the creation of complex macromolecular architectures with potential applications in fields such as nanotechnology and biomedicine. The compound also serves as a model for studying the influence of a remote aryl substituent on the reactivity of the epoxide ring, contributing to a more profound understanding of fundamental principles in physical organic chemistry. Studies have also investigated the oxidative polymerization of para-substituted styrene (B11656) derivatives, including those related to p-phenylstyrene, to synthesize and characterize novel polymeric peroxides. researchgate.net
Data Tables
Table 1: Reactivity of Aryl-Substituted Epoxides with Grignard Reagents
| Entry | Arene Substituent | % Yield of Desired Product |
| 1 | H | 65 |
| 2 | p-Methyl | 75 |
| 3 | p-Methoxy | 85 |
| 4 | p-Chloro | 55 |
This table illustrates the effect of the electronic nature of the substituent on the aromatic ring on the regioselectivity of the ring-opening reaction. nih.gov
Table 2: Atom Transfer Radical Polymerization (ATRP) of Styrene Derivatives
| Monomer | Initiator System | Polymerization Time (h) | Conversion (%) |
| Styrene | EBMP/CuBr/PMDETA | 24 | 92 |
| p-Methylstyrene | EBMP/CuBr/PMDETA | 24 | 88 |
| MBPS* | EBMP/CuBr/PMDETA | 24 | 87 |
MBPS: (+)-2,5-bis[4-((S)-2-methylbutoxy)phenyl]styrene. This data highlights the utility of ATRP for creating well-defined polymers from various styrene-based monomers. acs.org
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)14-10-15-14/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLPVNAKBNBWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957502 | |
| Record name | 2-([1,1'-Biphenyl]-4-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36099-26-0 | |
| Record name | 2-[1,1′-Biphenyl]-4-yloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36099-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, (1,1'-biphenyl)-4-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036099260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-([1,1'-Biphenyl]-4-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of P Phenylstyrene Oxide Reactions
Ring-Opening Reactions of p-Phenylstyrene Oxide
The cleavage of the epoxide ring in this compound can be initiated through several pathways, including nucleophilic, acid-catalyzed, and enzymatic methods. The specific conditions and reagents used dictate the regioselectivity and stereochemistry of the resulting products, which are often highly functionalized molecules.
Nucleophilic attack on the epoxide ring is a common and synthetically useful reaction. The regioselectivity of this attack on unsymmetrical epoxides like this compound is determined by both steric and electronic factors, and whether the reaction proceeds under basic/neutral or acidic conditions. chimia.chchemistrysteps.com Under basic or neutral conditions, the reaction generally follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. chimia.ch
The formation of new carbon-carbon bonds via the ring-opening of epoxides is a significant transformation in organic synthesis. nih.govarkat-usa.org Carbon nucleophiles such as organometallic reagents (e.g., Grignard and organolithium reagents), enolates, and indoles can be employed. researchgate.net In the case of this compound, attack at the terminal (less substituted) carbon is generally favored under neutral or basic conditions due to lesser steric hindrance, following an SN2 pathway. chimia.ch
| Nucleophile Type | Catalyst/Conditions | Primary Site of Attack | Resulting Product Type |
| Indoles | Lewis Acid (e.g., Fe(BTC)) | Benzylic Carbon | C3-alkylated indole |
| Organocuprates (R₂CuLi) | Aprotic Solvent | Terminal Carbon | Primary Alcohol |
| Grignard Reagents (RMgX) | Aprotic Solvent | Mixture | Mixture of Primary and Secondary Alcohols |
This table provides a generalized overview of the regioselectivity observed in the ring-opening of styrene (B11656) oxide derivatives with various carbon nucleophiles.
Oxygen-based nucleophiles, including water, alcohols, and phenols, react with epoxides to yield diols and ether alcohols. jsynthchem.com Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered terminal carbon of this compound. chimia.chlibretexts.org The result is the formation of a trans-1,2-diol or a corresponding ether alcohol. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would lead to nucleophilic attack at the C2 carbon.
Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring for nucleophilic attack. chimia.chjsynthchem.com The mechanism for the acid-catalyzed ring-opening of aryl-substituted epoxides like this compound is considered a hybrid between SN1 and SN2 pathways. libretexts.orglibretexts.org There is significant carbocationic character developed at the more substituted, benzylic carbon due to resonance stabilization by the adjacent phenyl group. stackexchange.com Consequently, the nucleophile preferentially attacks this more electrophilic benzylic carbon. chemistrysteps.comlibretexts.org
This regioselectivity is a key distinction from the base-catalyzed pathway. For instance, the acid-catalyzed methanolysis of styrene oxide derivatives results in the major product being the one where the methoxy (B1213986) group has added to the benzylic carbon. researchgate.netrsc.org
| Nucleophile | Acid Catalyst | Major Regioisomer |
| H₂O | H₂SO₄ | 1-(4-biphenylyl)-1,2-ethanediol |
| Methanol (CH₃OH) | H₂SO₄ | 2-methoxy-1-(4-biphenylyl)ethanol |
| Azide (N₃⁻) | H⁺ | 1-azido-1-(4-biphenylyl)ethanol rsc.org |
This table illustrates the expected major products from the acid-catalyzed ring-opening of this compound, highlighting the preferential attack at the benzylic position.
Enzymes provide a powerful tool for epoxide transformations, offering high levels of regio- and enantioselectivity that are often difficult to achieve with conventional chemical catalysts. nih.gov Epoxide hydrolases and isomerases are two key classes of enzymes that act on epoxide substrates. nih.govresearchgate.net
Styrene oxide isomerase (SOI) is a membrane-bound enzyme that catalyzes the isomerization of styrene oxide and its derivatives into the corresponding phenylacetaldehydes. wikipedia.orgresearchgate.net This transformation is a biocatalytic equivalent of the Meinwald rearrangement. nih.gov The reaction mechanism involves the enzyme acting as a Lewis acid to facilitate the epoxide ring-opening, followed by a 1,2-hydride shift. wikipedia.orgresearchgate.net
Studies on various substituted styrene oxides have shown that the electronic nature of the substituent influences the rate of the isomerization reaction. nih.gov While specific data for this compound is limited, the general trend observed for other para-substituted styrene oxides can provide insight.
| Substrate | Product | Enzyme | Key Mechanistic Step |
| Styrene Oxide | Phenylacetaldehyde (B1677652) | Styrene Oxide Isomerase (SOI) | 1,2-hydride shift researchgate.net |
| p-Nitrostyrene Oxide | (R)-p-nitrophenyl glycol | Mung Bean Epoxide Hydrolase | Enantioconvergent hydrolysis researchgate.net |
| p-Nitrostyrene Oxide | (S)-p-nitrostyrene oxide | Aspergillus niger Epoxide Hydrolase | Enantioselective hydrolysis nih.gov |
This table summarizes enzymatic transformations of styrene oxide and its derivatives, illustrating the types of reactions and products achievable.
Enzymatic Catalysis in Epoxide Rearrangements and Ring-Opening
Isomerization Studies of this compound
The isomerization of epoxides, particularly aryl-substituted epoxides like this compound, is a significant area of mechanistic investigation. These studies focus on understanding the rearrangement pathways, the influence of catalysts, and the electronic effects of substituents on the reaction mechanism.
Meinwald Rearrangement and Related Isomerizations
The Meinwald rearrangement is a classic acid-catalyzed isomerization of an epoxide to a carbonyl compound. In the case of this compound, this rearrangement would lead to the formation of 4-phenylphenylacetaldehyde. The generally accepted mechanism for the Meinwald rearrangement involves the following steps researchgate.netchemistrysteps.com:
Protonation of the Epoxide Oxygen: An acid catalyst protonates the oxygen atom of the epoxide ring, making it a better leaving group.
Epoxide Ring Opening: The protonated epoxide ring opens to form a carbocation intermediate. For this compound, the positive charge would be stabilized by the adjacent phenyl ring, favoring the formation of a benzylic carbocation.
1,2-Hydride Shift: A hydride ion migrates from the adjacent carbon to the carbocation center.
Deprotonation: The resulting protonated aldehyde is deprotonated to yield the final aldehyde product and regenerate the acid catalyst.
Styrene oxide isomerase (SOI) is an enzyme that catalyzes the Meinwald rearrangement of styrene oxide to phenylacetaldehyde tandfonline.com. This biocatalyst provides a highly regio- and stereospecific route to the aldehyde product. While specific studies on this compound with SOI are not detailed in the provided search results, the enzymatic mechanism is expected to be analogous, involving a Lewis acid-catalyzed isomerization researchgate.net. The active site of the enzyme would bind the this compound and facilitate the ring opening and subsequent hydride shift.
Detailed Kinetic Studies of this compound Reactivity
Kinetic studies are crucial for elucidating the detailed mechanisms of chemical reactions. For this compound, such studies would involve measuring reaction rates under various conditions to understand the influence of different factors on the reaction pathway.
Reaction Rate Dependency on Catalyst and Substrate Parameters
The rate of reactions involving this compound is highly dependent on the nature of the catalyst and the substrate's electronic properties. For instance, in the cycloaddition of CO2 to styrene oxide, various imidazole (B134444) derivatives and zinc iodide have been shown to catalyze the reaction, with the rate being influenced by the electronic and steric properties of the catalyst mdpi.com.
The following interactive table illustrates hypothetical kinetic data for the isomerization of substituted styrene oxides with different catalysts, demonstrating the influence of both the substituent and the catalyst on the reaction rate.
| Substituent (para-) | Catalyst | Rate Constant (k, s⁻¹) |
| -H | Lewis Acid A | 0.005 |
| -H | Lewis Acid B | 0.012 |
| -OCH₃ | Lewis Acid A | 0.002 |
| -OCH₃ | Lewis Acid B | 0.008 |
| -NO₂ | Lewis Acid A | 0.025 |
| -NO₂ | Lewis Acid B | 0.058 |
| -C₆H₅ | Lewis Acid A | 0.007 |
| -C₆H₅ | Lewis Acid B | 0.018 |
Note: This table is illustrative and based on general principles of chemical kinetics.
Hammett Equation Correlations for Substituted Styrene Epoxidations and Reactions
The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds wikipedia.org. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of reactions with substituted aromatic reactants to a substituent constant (σ) and a reaction constant (ρ) wikipedia.org:
log(k/k₀) = ρσ
where k₀ is the rate constant for the unsubstituted reactant. The substituent constant, σ, reflects the electronic influence of a substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these electronic effects wikipedia.org.
A Hammett plot is a graph of log(k/k₀) versus σ. A linear correlation provides evidence for a consistent reaction mechanism across the series of substituted reactants. The sign and magnitude of ρ offer insights into the nature of the transition state. A negative ρ value indicates a buildup of positive charge (or loss of negative charge) at the reaction center in the transition state, which is stabilized by electron-donating groups msudenver.edu. Conversely, a positive ρ value suggests a buildup of negative charge (or loss of positive charge), which is stabilized by electron-withdrawing groups msudenver.edu.
For the epoxidation of para-substituted styrenes, a Hammett-Brown plot (which uses σ⁺ constants for substituents that can directly stabilize a positive charge through resonance) can be constructed researchgate.net. The linearity of such a plot would suggest an electrophilic addition mechanism where a positive charge develops in the transition state.
The following interactive table provides representative data for a Hammett plot for the acid-catalyzed isomerization of para-substituted styrene oxides.
| Substituent (para-) | σ⁺ | log(k/k₀) |
| -OCH₃ | -0.78 | -1.5 |
| -CH₃ | -0.31 | -0.6 |
| -H | 0 | 0 |
| -Cl | 0.11 | 0.2 |
| -NO₂ | 0.79 | 1.4 |
| -C₆H₅ | -0.18 | -0.35 |
Note: This table is illustrative and based on the principles of the Hammett equation.
Radical Mechanisms in this compound Chemistry
While many reactions of epoxides proceed through ionic intermediates, the involvement of radical mechanisms is also possible, particularly under specific conditions such as photolysis or in the presence of radical initiators.
Electron Transfer Processes in Photoredox Reactions
At the heart of these reactions is a photocatalyst (PC), typically a transition metal complex (e.g., of Ru(II) or Ir(III)) or an organic dye, which is capable of absorbing visible light. youtube.com Upon absorption of a photon, the photocatalyst is promoted from its ground state to an electronically excited state (PC*). This excited state is both a more potent oxidant and a more potent reductant than the ground state, enabling it to engage in single electron transfer with substrates that would be unreactive towards the ground-state catalyst.
The interaction of the excited photocatalyst with this compound can proceed via one of two primary quenching pathways: oxidative or reductive quenching. The operative pathway is determined by the relative redox potentials of the photocatalyst and the substrate.
In a reductive quenching cycle , the excited photocatalyst (PC*) is first reduced by a sacrificial electron donor present in the reaction mixture, generating a more reducing species (PC⁻). This reduced form of the catalyst then transfers an electron to the this compound molecule. This process results in the formation of a radical anion of the epoxide and regeneration of the ground-state photocatalyst.
Conversely, in an oxidative quenching cycle , the excited photocatalyst (PC*) directly interacts with the this compound, which acts as an electron donor. An electron is transferred from the epoxide to the photocatalyst, yielding a radical cation of the epoxide and the reduced form of the catalyst (PC⁻). The catalytic cycle is then completed by a sacrificial oxidant which regenerates the ground-state photocatalyst. Given the electron-rich nature of the biphenyl (B1667301) moiety, an oxidative quenching pathway is a plausible scenario for this compound.
The critical step in these photoredox reactions is the single electron transfer to or from the this compound molecule. This electron transfer event leads to the formation of a highly reactive radical ion intermediate. In the case of electron transfer to the epoxide, a radical anion is formed. This species is unstable and is prone to rapid ring-opening of the strained epoxide ring. The regioselectivity of this ring-opening is influenced by the electronic and steric properties of the substituents on the epoxide. For this compound, cleavage of the C-O bond at the benzylic position is anticipated to be the favored pathway, as this would generate a more stabilized radical.
The table below provides representative redox potentials for common photocatalysts used in organic synthesis. The feasibility of an electron transfer process can be estimated by comparing the excited-state potential of the photocatalyst with the redox potential of the substrate.
| Photocatalyst | Ground State Reduction Potential E(PC/PC⁻) (V vs SCE) | Ground State Oxidation Potential E(PC⁺/PC) (V vs SCE) | Excited State Reduction Potential E(PC/PC⁻) (V vs SCE) | Excited State Oxidation Potential E(PC⁺/PC) (V vs SCE) |
| fac-[Ir(ppy)₃] | -2.19 | +0.77 | +0.31 | -1.73 |
| [Ru(bpy)₃]²⁺ | -1.33 | +1.29 | +0.77 | -0.81 |
| 4CzIPN | -1.21 | +1.35 | +1.32 | -1.18 |
Data compiled from various sources on photoredox catalysis.
Following the initial electron transfer and ring-opening, the resulting radical intermediate can participate in a variety of chemical transformations, depending on the other reagents present in the reaction mixture. For example, in the context of a cross-electrophile coupling reaction, the radical could be trapped by a nickel catalyst, leading to the formation of a new carbon-carbon bond.
A study on the Ni/photoredox-catalyzed enantioselective cross-electrophile coupling of styrene oxides with aryl iodides provides a relevant example of the reactivity of such intermediates. In this type of reaction, a range of substituted styrene oxides are successfully coupled, indicating the general applicability of the electron transfer-induced ring-opening strategy. The reaction conditions and outcomes for representative substituted styrene oxides are summarized in the table below.
| Styrene Oxide Derivative | Aryl Iodide Coupling Partner | Yield (%) | Enantiomeric Excess (ee, %) |
| Styrene Oxide | 4-Iodotoluene | 85 | 92 |
| 4-Chlorostyrene Oxide | 4-Iodoanisole | 78 | 90 |
| 4-Methylstyrene Oxide | 1-Iodonaphthalene | 82 | 95 |
Illustrative data based on findings from studies on cross-coupling reactions of substituted styrene oxides.
Polymerization Studies Involving P Phenylstyrene Oxide
Ring-Opening Polymerization (ROP) of p-Phenylstyrene Oxide
Ring-opening polymerization (ROP) is a primary method for polymerizing cyclic monomers such as epoxides. This process involves the cleavage of the strained ether bond in the oxirane ring, leading to the formation of polyether chains. The polymerization can proceed through cationic, anionic, or coordination mechanisms, depending on the catalytic system employed.
A wide array of catalytic systems has been developed for the ROP of epoxides, particularly for styrene (B11656) oxide, which serves as a structural analogue for this compound. These systems are crucial in controlling the polymerization rate, polymer molecular weight, and stereochemistry.
Anionic Catalysts: Anionic ROP is often initiated by strong nucleophiles. Systems using potassium alkoxides (like potassium methoxide (B1231860) or t-butoxide) activated by 18-crown-6 (B118740) have been shown to effectively polymerize styrene oxide. semanticscholar.org The crown ether complexes the potassium cation, generating a more reactive "naked" alkoxide anion for initiation. semanticscholar.org The regioselectivity of the ring-opening, whether it occurs at the more substituted (α) or less substituted (β) carbon of the epoxide, can be influenced by the specific alkoxide used. semanticscholar.org For instance, potassium methoxide was found to exclusively open the oxirane ring at the β-position. semanticscholar.org
Cationic Catalysts: Cationic ROP is initiated by electrophilic species, such as protons or Lewis acids. Acid-exchanged montmorillonite (B579905) clays, like Maghnite-H+, have been successfully used as non-toxic, heterogeneous catalysts for the bulk polymerization of epoxides. nanobioletters.comderpharmachemica.com These solid acid catalysts can be easily removed from the product mixture by filtration. nanobioletters.com
Coordination Catalysts: Transition metal complexes offer a high degree of control over the polymerization process. Rare earth coordination catalysts, such as those based on neodymium combined with tri-isobutyl aluminum and an organophosphonate, have been found to be effective for the ROP of styrene oxide. capes.gov.br Metal-organic frameworks (MOFs), like NH2-MIL-101(Fe), have also been employed as heterogeneous catalysts, demonstrating high efficiency in the ring-opening of styrene oxide. rsc.org
A summary of representative catalyst types for epoxide ROP is presented below.
| Catalyst Type | Examples | Mechanism | Key Features |
| Anionic | Potassium Alkoxides + 18-crown-6 | Anionic | High reactivity; regioselectivity depends on the alkoxide. semanticscholar.org |
| Cationic | Maghnite-H+ (acidic clay) | Cationic | Heterogeneous, non-toxic, easily separable. nanobioletters.comderpharmachemica.com |
| Coordination | Neodymium-based complexes; MOFs | Coordination | High control over polymer structure. capes.gov.brrsc.org |
Zwitterionic Ring-Opening Polymerization (ZREP), also referred to as ZROP, is a distinct polymerization mechanism where the initiator and the monomer form a zwitterionic species that acts as the active center for propagation. This method is particularly noted for its ability to produce cyclic polymers under anhydrous conditions. researchgate.net
The mechanism is typically initiated by a Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), which activates the epoxide monomer. researchgate.net The Lewis acid coordinates to the oxygen atom of the oxirane ring, inducing a nucleophilic attack from another monomer molecule. This results in the formation of a zwitterionic dimer, which contains both a cationic (oxonium) and an anionic (borate) end.
Propagation proceeds through the repeated addition of monomer units to the active chain ends, forming a macrozwitterion. researchgate.net In the absence of water or other protic agents, the cationic and anionic chain ends can react with each other in an intramolecular, backbiting reaction, leading to the formation of a cyclic polymer and regeneration of the catalyst. researchgate.net If water is present, it can act as a chain transfer agent, leading to the formation of linear polymers with hydroxyl end groups. researchgate.net
Copolymerization with Other Monomers
Copolymerization allows for the synthesis of polymers with tailored properties by incorporating two or more different monomer units into the same polymer chain. This compound, as an epoxide, can potentially be copolymerized with various monomers, including vinyl monomers like styrene derivatives.
The copolymerization of epoxides with styrene provides a pathway to synthesize polyethers with styrenic units, combining the properties of both monomer classes. Studies on the copolymerization of propylene (B89431) oxide (PO) with styrene (St) using Maghnite-H+ as a solid acid catalyst illustrate this process. nanobioletters.com The reaction is typically carried out in bulk at room temperature, with the catalyst initiating a cationic transformation. nanobioletters.com
The efficiency and kinetics of the copolymerization are influenced by reaction parameters such as the amount of catalyst and reaction time. Research on the PO-St system showed that the copolymer yield increases with both the amount of Maghnite-H+ used and the duration of the reaction. nanobioletters.com An initial slow period, or induction period, is often observed, after which the polymerization rate increases significantly. nanobioletters.com
The table below presents research findings on the effect of reaction time on the copolymerization of propylene oxide and styrene, a model system for this compound.
| Reaction Time (h) | Copolymer Yield (%) | Intrinsic Viscosity (dL/g) |
|---|---|---|
| 2 | 5.8 | 0.04 |
| 4 | 7.1 | 0.06 |
| 6 | 9.3 | 0.08 |
| 8 | 20.1 | 0.14 |
| 10 | 25.2 | 0.18 |
| 12 | 29.4 | 0.21 |
Data adapted from a study on the copolymerization of propylene oxide with styrene catalyzed by 10% Maghnite-H+ at 20°C. nanobioletters.com
Oxidative Polymerization of Related Styrene Monomers and Peroxide Formation
Oxidative polymerization is a process where monomers polymerize in the presence of an oxidizing agent, typically molecular oxygen. For styrene and related vinyl monomers, this process can lead to the formation of polyperoxides, where oxygen atoms are incorporated into the polymer backbone. researchgate.net
The oxidative polymerization of styrene proceeds via a free-radical mechanism. researchgate.net The process involves the reaction of monomer molecules with oxygen to form an alternating copolymer structure of poly(styrene peroxide). researchgate.net
The kinetics of this reaction have been studied using initiators such as N-hydroxyphthalimide (NHPI) and 2,2′-azobisisobutyronitrile (AIBN) under oxygen pressure. researchgate.net NHPI has been shown to be a highly efficient initiator for the oxidative radical polymerization of styrene. researchgate.net The proposed mechanism suggests that NHPI reacts with oxygen or other radical species to form the phthalimide-N-oxyl (PINO) radical. researchgate.netmdpi.com This PINO radical is effective in the initiation stage of the polymerization. researchgate.net
Studies comparing NHPI with the conventional initiator AIBN have shown that NHPI can increase the rate of polymerization by several fold. researchgate.net The rate of polymerization is dependent on the concentrations of the monomer, the initiator, and the oxygen pressure. researchgate.net
The table below summarizes kinetic data for the oxidative polymerization of styrene under different initiation conditions.
| Initiator | [Initiator] (mol L⁻¹) | Temperature (°C) | O₂ Pressure (psi) | Rate of O₂ Consumption (x 10⁵ mol L⁻¹ s⁻¹) |
|---|---|---|---|---|
| AIBN | 0.02 | 50 | 100 | 1.53 |
| NHPI | 0.02 | 50 | 100 | 4.25 |
| NHPI | 0.01 | 50 | 100 | 2.92 |
| NHPI | 0.02 | 45 | 100 | 3.16 |
| NHPI | 0.02 | 50 | 50 | 3.01 |
Data adapted from a kinetic study on the oxidative polymerization of styrene in toluene (B28343) with [Styrene] = 2.0 mol L⁻¹. researchgate.net
Formation of Polyperoxides and Block Copolymers
While the formation of polyperoxides involving this compound is not extensively documented in publicly available scientific literature, the synthesis of block copolymers incorporating this monomer can be projected based on well-established living polymerization techniques. These methods are renowned for their ability to produce polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures, such as block copolymers.
Living polymerization, particularly anionic and controlled radical polymerization, is the foremost strategy for synthesizing well-defined block copolymers. wikipedia.orgethernet.edu.et The process typically involves the sequential polymerization of different monomers. An initiator is used to begin the polymerization of the first monomer. Once this monomer is consumed, the resulting polymer chain remains active—or "living"—and can then act as a macroinitiator for the polymerization of a second monomer, thus forming a diblock copolymer. ethernet.edu.et This process can be extended to create triblock or multiblock copolymers.
In the context of this compound, a hypothetical synthesis of a diblock copolymer, such as polystyrene-b-poly(this compound), could be achieved through living anionic polymerization. The synthesis would commence with the initiation of styrene polymerization using an organolithium initiator, like sec-butyllithium, in an aprotic solvent such as tetrahydrofuran. wikipedia.org Upon complete conversion of the styrene, a sample of the living polystyrene block would be analyzed to determine its molecular weight and polydispersity. Subsequently, the this compound monomer would be introduced to the living polystyrene chains, initiating the growth of the second block.
Similarly, controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP), offer another pathway. This method has been successfully employed to create triblock copolymers like polystyrene-block-poly(ethylene oxide)-block-polystyrene (PS-b-PEO-b-PS). researchgate.net In a comparable approach, a difunctional macroinitiator, for example, a poly(ethylene oxide) macroalkoxyamine, could be used to initiate the polymerization of this compound, leading to the formation of a triblock copolymer.
The successful synthesis of such block copolymers relies on maintaining the "living" nature of the propagating chain end, preventing termination or chain transfer reactions. uni-bayreuth.de The characteristics of the resulting block copolymers are typically analyzed using techniques like ¹H NMR spectroscopy for composition and Size Exclusion Chromatography (SEC) to determine molecular weight and polydispersity index (PDI). researchgate.net
The following table presents representative data for the synthesis of a polystyrene macroinitiator and the subsequent formation of a polystyrene-b-poly(this compound) diblock copolymer, based on typical outcomes of living anionic polymerization.
Table 1: Representative Data for the Synthesis of Polystyrene-b-poly(p-phenylstyrene oxide) via Living Anionic Polymerization
| Entry | Polymer | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) (SEC) | PDI (Mw/Mn) |
|---|---|---|---|---|
| 1 | Polystyrene (Macroinitiator) | 20,000 | 20,500 | 1.04 |
This table is illustrative and based on typical results for living anionic polymerization of styrene and its derivatives. Mn = Number-average molecular weight; PDI = Polydispersity Index.
Derivatization and Functionalization of P Phenylstyrene Oxide
Introduction of Novel Functional Groups via Epoxide Chemistry
The epoxide ring is a versatile functional group that can undergo nucleophilic ring-opening reactions to introduce a wide array of new functionalities. While specific studies on p-phenylstyrene oxide are not extensively detailed in the literature, the well-established chemistry of analogous epoxides, such as styrene (B11656) oxide, serves as a strong predictive model for its reactivity.
The ring-opening of epoxides like styrene oxide can proceed via attack at either the α- or β-carbon atoms. In reactions with nucleophiles, this process leads to the formation of β-substituted alcohols. For instance, the reaction of styrene oxide with various amines or anhydrides has been thoroughly investigated. The alternating ring-opening copolymerization of styrene oxide with different alicyclic anhydrides (e.g., succinic anhydride, maleic anhydride, phthalic anhydride) using metal salen or porphyrin complexes as catalysts yields semi-aromatic polyesters. rsc.org This reaction proceeds through the nucleophilic attack of the anhydride, leading to the incorporation of ester and hydroxyl functionalities. rsc.org It is anticipated that this compound would undergo similar reactions, yielding polyesters with pendant biphenyl (B1667301) groups, which could enhance thermal stability and introduce liquid crystalline properties.
Quantitative determination of epoxide groups often relies on their rapid ring-opening reaction with hydrohalides to form halohydrins. nih.gov This principle can be extended to synthetic applications, where nucleophiles such as halides, cyanides, azides, and thiolates can be used to open the epoxide ring of this compound, thereby introducing a diverse range of functional groups.
Post-Polymerization Modification of this compound Polymers
Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of functional monomers. Polymers of this compound, typically polyethers formed via ring-opening polymerization (ROP), possess a backbone that can be further functionalized.
Research on the closely related poly(styrene oxide) (PSO) provides a clear blueprint for potential PPM strategies. In one study, a sulfonamide-functionalized styrene oxide monomer was polymerized using a (salen)Cr(III) catalyst via ROP. rsc.org The resulting polyether, with a predictable molecular weight and narrow distribution, was then subjected to modification. rsc.org By treating the sulfonamide-functionalized PSO with lithium methoxide (B1231860), the protecting group was cleaved to generate a free sulfonate moiety. rsc.org This transformation converted the initial polymer into a lithium sulfonated poly(styrene oxide), a type of single-ion conducting polymer electrolyte. This method demonstrates a viable pathway for introducing ionic groups onto a polyether backbone derived from an epoxide monomer. rsc.org
This approach could be directly applied to polymers of this compound. A poly(this compound) backbone could first be synthesized and then modified through electrophilic substitution on the pendant biphenyl rings or by incorporating monomers with functional handles amenable to post-polymerization reactions.
Table 1: Properties of Sulfonamide-Functionalized and Modified Poly(styrene oxide)
| Polymer | Molecular Weight (kg mol⁻¹) | Glass Transition Temp. (T₉) | Thermal Stability |
|---|---|---|---|
| Sulfonamide-functionalized PSO | 14.2 - 113 | 68–73 °C | Up to 300 °C |
| Lithium sulfonated PSO | Not specified | 18–20 °C | Up to 300 °C |
Data sourced from Wittig et al., Polym. Chem., 2024. rsc.org
Cycloaddition Reactions Involving p-Phenylstyrene Derivatives
The vinyl group of p-phenylstyrene (also known as 4-vinylbiphenyl), the precursor to this compound, is a potential dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov Styrene and its derivatives are known to react with various dienes to form cyclohexene (B86901) adducts. For example, the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes like cyclopentadiene (B3395910) has been studied, showing that substituted styrenes can act as effective dienophiles. beilstein-journals.org By analogy, p-phenylstyrene would be expected to react with electron-rich dienes to form functionalized cyclohexene rings attached to the biphenyl moiety.
Furthermore, the biphenyl system itself could potentially participate in cycloaddition reactions under specific conditions, although this is less common than reactions involving the vinyl group. More prevalent are [3+2] cycloaddition reactions where a three-atom dipole reacts with the double bond of a styrene derivative. For instance, azomethine ylides have been shown to react with phenyl vinyl sulphone in a [3+2] cycloaddition to produce spirooxindoles with high regio- and stereoselectivity. mdpi.com This type of reaction, applied to p-phenylstyrene, would lead to the formation of highly functionalized five-membered heterocyclic rings.
Pentafluorosulfanylation and Subsequent Transformations
The pentafluorosulfanyl (SF₅) group is considered a "super-trifluoromethyl" group due to its high electronegativity and lipophilicity, making it highly desirable in materials science and medicinal chemistry. researchgate.netresearchgate.net Recent advancements have enabled the introduction of this group onto styrene derivatives through photocatalytic radical reactions. colab.wsnih.gov
A metal-free, photo-induced hydroxypentafluorosulfanylation of styrenes has been developed, which uses a stable SF₅-reagent and molecular oxygen as the hydroxy source. researchgate.net This reaction produces a range of pentafluorosulfanyl alcohols with good yields. researchgate.net The process is mild, operationally simple, and compatible with various functional groups. researchgate.net Applying this protocol to p-phenylstyrene would result in the formation of a β-hydroxy-α-pentafluorosulfanyl derivative, introducing both a hydroxyl and an SF₅ group in a single step.
Table 2: Key Features of Photocatalytic Hydroxypentafluorosulfanylation of Styrenes
| Feature | Description |
|---|---|
| Reaction Type | Single-step, metal-free, photo-induced hydroxypentafluorosulfanylation |
| Reagents | Air- and moisture-stable SF₅ reagent, molecular oxygen (as hydroxy source) |
| Products | Structurally diverse pentafluorosulfanyl alcohols |
| Yields | Up to 89% |
| Conditions | Mild and operationally simple |
Data sourced from Yang et al., Angew. Chem. Int. Ed. Engl., 2025. researchgate.netcolab.wsnih.gov
The resulting SF₅-containing alcohol is a versatile intermediate for further chemical transformations. The hydroxyl group can be readily oxidized to form an α-SF₅ ketone, or it can be used to form SF₅-diols and SF₅-cyclic carbonates. researchgate.net These subsequent transformations provide access to a variety of complex molecules containing the valuable SF₅ moiety, starting from a simple styrene derivative like p-phenylstyrene. researchgate.net
Advanced Analytical Techniques for Characterization in P Phenylstyrene Oxide Research
Spectroscopic Characterization
Spectroscopic techniques are fundamental in determining the molecular structure and purity of p-Phenylstyrene oxide. These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic and molecular composition.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy of this compound would exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. The presence of the epoxide ring is confirmed by the C-O stretching vibrations, which are expected to appear in the "fingerprint region" between 1250 cm⁻¹ and 800 cm⁻¹. Specifically, an asymmetrical ring stretch (around 950-815 cm⁻¹) and a symmetrical ring stretch (around 865-785 cm⁻¹) are indicative of the oxirane ring. The C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy is a complementary technique to IR spectroscopy. For this compound, the symmetric vibrations of the aromatic rings are expected to produce strong signals. The characteristic ring breathing mode of the monosubstituted and para-disubstituted benzene rings would be prominent.
Key expected vibrational frequencies are summarized in the table below.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Alkane C-H Stretch (epoxide) | 3000-2850 | 3000-2850 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| Epoxide Ring Asymmetric Stretch | 950-815 | Weak |
| Epoxide Ring Symmetric Stretch | 865-785 | Strong |
| Out-of-plane C-H Bending | 900-675 | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the biphenyl (B1667301) and the oxirane-substituted phenyl groups. The biphenyl system is expected to give rise to strong absorptions in the UV region. Benzene and its derivatives typically show two absorption bands: a strong E2-band around 200 nm and a weaker B-band around 255 nm. For this compound, the extended conjugation of the biphenyl system would likely cause a bathochromic (red) shift of these absorptions to longer wavelengths compared to simple benzene derivatives. The presence of the oxirane ring is not expected to significantly alter the main absorption bands of the aromatic system.
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π* (E2-band) | ~205-220 | High |
| π → π* (B-band) | ~250-280 | Moderate |
Mass Spectrometry (MS) (e.g., GC-MS, MALDI-ToF MS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 196.24 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 196. The fragmentation pattern can provide valuable structural information. Cleavage of the epoxide ring is a common fragmentation pathway. A characteristic fragment would be the tropylium ion (C₇H₇⁺) at m/z 91, which is common for compounds containing a benzyl group, although in this case, a phenyltropylium ion might be less favorable. A significant peak could arise from the loss of a CHO group (m/z 29), leading to a fragment at m/z 167. Another likely fragmentation would be the formation of the biphenylmethyl cation at m/z 167.
The table below lists some of the expected key fragments in the mass spectrum of this compound.
| m/z | Proposed Fragment Ion |
| 196 | [M]⁺ (Molecular Ion) |
| 167 | [M - CHO]⁺ |
| 152 | [C₁₂H₈]⁺ (Biphenylene) |
| 139 | [C₁₁H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Chromatographic Analysis
Chromatographic techniques are essential for the separation and analysis of complex mixtures and for determining the molecular weight distribution of polymers.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. While GPC is not used to characterize the this compound monomer itself, it is a critical tool for analyzing polymers synthesized from this monomer, i.e., poly(this compound).
In a GPC analysis of poly(this compound), the polymer is dissolved in a suitable solvent and passed through a column packed with porous gel. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. By calibrating the column with polymer standards of known molecular weights (e.g., polystyrene standards), the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of the poly(this compound) sample can be determined. This information is crucial for understanding how polymerization conditions affect the final properties of the material.
The data obtained from GPC is typically presented as a chromatogram showing the detector response as a function of elution volume or time.
| Parameter | Information Provided |
| Elution Volume/Time | Inverse relation to molecular size |
| Number-Average Molecular Weight (Mn) | Statistical average molecular weight |
| Weight-Average Molecular Weight (Mw) | Average molecular weight based on the weight fraction of molecules |
| Polydispersity Index (PDI) | Measure of the breadth of the molecular weight distribution |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are crucial for characterizing polymers derived from this compound.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
For amorphous polymers like polystyrene, the most important transition observed by DSC is the glass transition. hitachi-hightech.com This transition corresponds to the molecular motion of chain segments and is observed as a step-like change in the heat flow curve. hitachi-hightech.com The Tg is a critical parameter as it defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. Studies on monodisperse polystyrene samples have shown that the Tg is dependent on molecular weight in the lower range, increasing as the molecular weight rises, before becoming essentially independent of molecular weight at higher degrees of polymerization. hitachi-hightech.com For poly(this compound), the bulky phenyl group attached to the styrene (B11656) unit would be expected to restrict chain mobility, likely resulting in a higher glass transition temperature compared to standard polystyrene of a similar molecular weight.
| Weight-Average Molecular Weight (Mw) | Glass Transition Temperature (Tg) |
|---|---|
| 1,940 | 56.1°C |
| 4,000 | 79.4°C |
| 9,000 | 93.3°C |
| 17,500 | 100.2°C |
| 95,000 | 106.1°C |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of materials. In a typical TGA experiment, the sample is heated at a constant rate, and the resulting mass loss is plotted against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur. scirp.org
Studies on the thermal decomposition of poly(p-substituted styrene)s demonstrate that thermal stability is influenced by the substituent on the phenyl ring. TGA experiments conducted under a nitrogen atmosphere show that the decomposition profiles shift to higher temperatures as the heating rate increases. scirp.org This is because at a faster heating rate, the sample has less time to reach a given temperature. scirp.org The activation energy (Ea) for the decomposition process can be calculated from TGA data obtained at multiple heating rates, providing insight into the degradation kinetics. For polymers of this compound, TGA would be used to determine their upper service temperature and to compare their thermal stability against other styrene-based polymers. The thermal degradation of polystyrene itself has been shown to begin around 270°C in air. nih.gov
| Polymer | Tpv at 5 K/min | Tpv at 10 K/min | Tpv at 15 K/min | Tpv at 20 K/min |
|---|---|---|---|---|
| Polystyrene (PS) | 399.7°C | 413.5°C | 422.3°C | 428.7°C |
| Poly(p-methyl styrene) (PMS) | 395.7°C | 409.6°C | 418.1°C | 424.8°C |
| Poly(p-chloro styrene) (PClS) | 387.6°C | 400.9°C | 409.2°C | 415.7°C |
| Poly(p-bromo styrene) (PBrS) | 372.9°C | 384.8°C | 392.4°C | 398.5°C |
Microscopic and Diffraction Techniques
Electron microscopy techniques are powerful tools for visualizing the morphology and structure of materials at high resolutions. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are particularly useful in the characterization of polymeric materials.
Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of a sample. A focused beam of electrons scans the surface, and the resulting interactions generate signals that are used to form an image. SEM is widely used to study the morphology of polymer blends, composites, and films. For example, in blends of polyphenylene oxide (PPO) and polystyrene (PS), SEM has been used to confirm the homogeneity and miscibility of the components. researchgate.netresearchgate.net In the case of composites, such as polystyrene with graphene oxide fillers, SEM images can reveal the dispersion and distribution of the filler within the polymer matrix. researchgate.net For materials derived from this compound, SEM would be employed to analyze surface features, fracture surfaces, and the morphology of blends or composites.
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. The interactions of the electrons with the sample form an image that provides information about the internal structure, including crystallography and morphology. TEM offers higher resolution than SEM and is essential for visualizing features at the nanoscale. nih.gov For example, TEM can be used to determine the size, shape, and distribution of nanoparticles within a poly(this compound) matrix or to study the fine details of phase separation in immiscible polymer blends.
X-ray Diffraction (XRD) is a non-destructive analytical technique used to analyze the atomic and molecular structure of a material. malvernpanalytical.com It works by irradiating a sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is characteristic of the material's crystal structure.
XRD is primarily used to determine the degree of crystallinity in a polymer. Crystalline materials produce sharp, well-defined diffraction peaks, while amorphous materials produce a broad, diffuse halo. scitepress.org Polystyrene is a well-known amorphous polymer, and its XRD pattern typically shows a broad amorphous peak in the 2θ range of 15-20°. researchgate.netresearchgate.net The bulky side groups of polystyrene hinder the orderly packing of polymer chains necessary for crystallization. Similarly, due to the even larger p-phenylstyrene side group, poly(this compound) is also expected to be amorphous. An XRD analysis would confirm this amorphous nature by revealing the characteristic broad halo and the absence of sharp crystalline peaks. This information is crucial for understanding the material's mechanical and optical properties.
| Parameter | Observation | Reference |
|---|---|---|
| Material Nature | Amorphous | scitepress.orgresearchgate.netresearchgate.net |
| XRD Pattern Feature | Broad diffraction peak (halo) | scitepress.orgresearchgate.net |
| Principal Peak Position (2θ) | Approximately 15° - 20° | researchgate.net |
Computational and Theoretical Studies of P Phenylstyrene Oxide
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms and calculating the energetics of transition states and intermediates. While specific DFT studies exclusively focused on p-phenylstyrene oxide are not abundant in the literature, the principles can be understood by examining studies on analogous compounds like styrene (B11656) and its derivatives.
DFT calculations are instrumental in mapping the potential energy surface of a reaction. This allows for the identification of the most likely reaction pathways by determining the activation energies of various steps. For epoxide ring-opening reactions, which are characteristic of this compound, DFT can elucidate the influence of catalysts and reaction conditions on the regioselectivity and stereoselectivity of the products.
For instance, in the Fe(III)-catalyzed tandem amidomethylative reactions of α-phenylstyrene, a related compound, DFT calculations have been used to explore plausible reaction mechanisms. nih.gov These studies reveal the free energy profiles of different pathways, identifying rate-determining steps and the structures of key intermediates and transition states. nih.gov For example, the energy barrier for a hydrogen transfer step was calculated to be 30.2 kcal mol−1, indicating a thermodynamically favored process. nih.gov Such calculations for this compound would involve modeling the interaction of the epoxide ring with various nucleophiles or catalysts to predict the most favorable reaction outcomes.
A hypothetical DFT study on the acid-catalyzed hydrolysis of this compound would involve calculating the energies of the protonated epoxide, the transition state for nucleophilic attack by water, and the resulting diol product. The results would indicate whether the reaction proceeds via an SN1 or SN2-like mechanism, depending on the stability of the carbocation intermediate.
Table 1: Hypothetical Energy Profile for Acid-Catalyzed Hydrolysis of this compound
| Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | This compound + H₃O⁺ | 0 |
| 2 | Protonated this compound | -5.2 |
| 3 | Transition State (Water Attack) | +15.8 |
| 4 | Product (Diol) + H₃O⁺ | -12.5 |
Molecular Dynamics Simulations in Polymerization Studies
MD simulations can model the chain growth process of polymerization, providing insights into the polymer's conformational dynamics, chain entanglement, and resulting material properties. For this compound, an MD simulation could be initiated with a number of monomer units and an initiator molecule in a simulation box. By solving Newton's equations of motion for the system, the simulation would track the trajectories of the atoms as the polymerization reaction proceeds.
These simulations can predict macroscopic properties such as the glass transition temperature, density, and mechanical strength of the resulting poly(this compound). Furthermore, by analyzing the interactions between polymer chains, MD can shed light on the morphology of the bulk polymer. For example, simulations on glassy poly(phenylene oxide) have been used to analyze the free volume and the orientation distributions of the phenylene rings, which are crucial for understanding the material's physical properties. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are essential for understanding the electronic structure and inherent reactivity of a molecule. For this compound, these calculations can provide valuable information about its molecular orbitals, charge distribution, and various reactivity descriptors. The PubChem database provides some computed properties for this compound, which are likely derived from such calculations. nih.gov
The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of its reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.
Conceptual DFT provides a framework for quantifying reactivity through various descriptors. researchgate.netscielo.org.mxjmcs.org.mx These indices can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the epoxide ring is an electron-rich region, making it susceptible to electrophilic attack, while the carbon atoms of the epoxide are prone to nucleophilic attack.
Table 2: Computed Properties and Reactivity Descriptors for this compound
| Property/Descriptor | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₄H₁₂O | Basic chemical information |
| Molecular Weight | 196.24 g/mol | Mass of one mole of the substance |
| XLogP3 | 3.2 | Indicator of lipophilicity |
| PSA (Polar Surface Area) | 12.53 Ų | Influences drug transport properties |
| Ionization Potential (IP) | - | Energy required to remove an electron |
| Electron Affinity (EA) | - | Energy released when an electron is added |
| Electronegativity (χ) | - | Tendency to attract electrons |
| Chemical Hardness (η) | - | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | - | Propensity to accept electrons |
Kinetic Modeling and Simulation of Reaction Processes
Kinetic modeling and simulation are used to understand the rates of chemical reactions and to predict how these rates change with varying conditions such as temperature, pressure, and reactant concentrations. While specific kinetic models for reactions involving this compound are not widely published, studies on similar compounds like styrene oxide and p-nitrostyrene oxide offer valuable insights into the methodologies that could be applied. researchgate.netrsc.org
For instance, the hydrogenation of styrene oxide has been studied, and a bifunctional Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanistic model was proposed to describe the reaction kinetics. researchgate.net This model, which considers the adsorption of reactants onto the catalyst surface, was used to estimate kinetic parameters through non-linear regression of experimental data. researchgate.net A similar approach could be used to model the catalytic reactions of this compound.
The alkylating potential of p-nitrostyrene oxide has also been investigated kinetically. rsc.org The study determined the rate equation for the reaction with a model nucleophile, which followed an SN2 mechanism. rsc.org The rate constants for both the primary reaction and competing hydrolysis reactions were determined, providing a quantitative measure of the compound's alkylating capacity. rsc.org
A kinetic model for a reaction of this compound, for example, its reaction with an amine, would involve a set of differential equations describing the change in concentration of reactants, intermediates, and products over time. The rate constants in these equations would be determined by fitting the model to experimental data.
Concluding Perspectives in P Phenylstyrene Oxide Research
Emerging Research Directions in Epoxide Chemistry
The field of epoxide chemistry continues to be a vibrant and rapidly evolving area of organic synthesis, largely due to the unique reactivity of the three-membered ether ring. Epoxides are valuable intermediates for constructing complex molecules in a stereoselective manner because of the ring strain that makes them susceptible to nucleophilic attack. mdpi.comrsc.orgrsc.org Current research is pushing the boundaries of what is possible with these versatile building blocks, with several key trends emerging.
One of the most significant directions is the development of novel catalytic systems for epoxide ring-opening reactions. researchgate.net Researchers are moving beyond traditional stoichiometric reagents to more efficient and environmentally benign catalytic methods. This includes the use of metal-organic frameworks (MOFs) and other heterogeneous catalysts that offer high regioselectivity and can be easily recovered and reused. researchgate.net These advanced catalysts can facilitate ring-opening with a wide array of nucleophiles under milder conditions, aligning with the principles of green chemistry. researchgate.net
Asymmetric synthesis involving epoxides remains a cornerstone of modern organic chemistry. nih.gov The development of efficient enantioselective epoxidation methods, such as the Sharpless, Jacobsen, and Shi epoxidations, has made chiral epoxides readily accessible. nih.gov Consequently, a major research thrust is the exploration of highly stereospecific and regioselective ring-opening reactions of these chiral epoxides. This allows for the synthesis of enantiomerically pure alcohols, amines, and other functionalized molecules that are critical building blocks for the pharmaceutical and agrochemical industries. mdpi.com The ability to control the precise three-dimensional arrangement of atoms is paramount for biological activity, making this a perennially important research direction.
Potential Future Research Avenues for p-Phenylstyrene Oxide and its Derivatives
The unique structure of this compound, which combines a reactive epoxide ring with a rigid biphenyl (B1667301) moiety, positions it as a promising substrate for investigation within these emerging research areas. Several potential future research avenues can be envisioned for this compound and its derivatives.
A primary area of future research lies in the synthesis and characterization of novel polymers . The ring-opening polymerization of this compound could lead to the formation of poly(this compound), a polymer analogous to poly(styrene oxide) but with the bulky and rigid biphenyl group as a side chain. researchgate.netnanobioletters.com This structural feature could impart unique thermal, mechanical, and optical properties to the resulting material, such as a high glass transition temperature and specific refractive indices. Investigations into different catalytic systems for this polymerization could allow for control over the polymer's molecular weight and tacticity, further tuning its properties for applications in specialty plastics or advanced materials. uc.eduresearchgate.net
| Potential Polymerization Strategy | Initiator/Catalyst System | Anticipated Polymer Properties |
| Anionic Polymerization | Metal alkoxides (e.g., potassium hydroxide) researchgate.net | Controlled molecular weight, potentially stereoregular polymers. |
| Cationic Polymerization | Green acid catalysts (e.g., Maghnite-H+) nanobioletters.com | Potentially high yield, suitable for bulk polymerization. |
| Coordination Polymerization | Metalloporphyrin complexes nanobioletters.com | Living polymerization characteristics, narrow molecular weight distribution. |
Another significant research avenue is the use of this compound in asymmetric synthesis . The development of stereoselective ring-opening reactions catalyzed by chiral complexes could provide access to a variety of enantiomerically enriched 1-(biphenyl-4-yl)-2-substituted-ethanols. These chiral alcohols are valuable synthons for the synthesis of biologically active molecules and chiral ligands for catalysis. The biphenyl group's electronic and steric properties could influence the stereochemical outcome of these reactions in interesting and potentially useful ways.
| Potential Nucleophile | Catalyst Type | Potential Chiral Product Class |
| Azide (N₃⁻) | Chiral Salen-metal complexes | Chiral β-azido alcohols (precursors to amino alcohols) |
| Water (H₂O) | Chiral Lewis acids | Chiral 1,2-diols |
| Thiols (RSH) | Chiral Titanium complexes | Chiral β-hydroxy thioethers |
| Cyanide (CN⁻) | Chiral metal complexes | Chiral β-hydroxy nitriles |
Finally, the derivatives of this compound could serve as building blocks for functional materials . The rigid, planar biphenyl unit is a common component in liquid crystals and organic electronics. By functionalizing the epoxide ring, it would be possible to attach various groups to this core structure, creating new molecules for applications in areas such as organic light-emitting diodes (OLEDs) or as components of advanced polymer blends. researchgate.net For example, introducing amine functionalities through ring-opening could lead to precursors for polyimides or other high-performance polymers with enhanced thermal stability.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing p-Phenylstyrene oxide with high purity, and how can researchers optimize reaction conditions to minimize impurities?
- Methodology : Synthesis of aryl epoxides like p-Phenylstyrene oxide often involves epoxidation of styrene derivatives using peroxides or catalytic oxidation. For purity optimization, employ techniques such as controlled stoichiometry, inert atmosphere (e.g., argon purging ), and post-synthesis purification via column chromatography or recrystallization. Monitor impurities using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), referencing protocols for ethylene oxide detection .
Q. How can researchers ensure accurate quantification of p-Phenylstyrene oxide in complex matrices, such as biological or environmental samples?
- Methodology : Use spectrophotometric methods calibrated with standard curves, similar to peroxidase quantification with p-Phenylenediamine derivatives . For trace analysis, combine solid-phase extraction (SPE) with HPLC-UV/Vis or LC-MS, ensuring solvent compatibility (e.g., acetonitrile as a solvent ). Validate methods via spike-recovery experiments and limit-of-detection (LOD) calculations.
Q. What safety protocols are critical when handling p-Phenylstyrene oxide in laboratory settings?
- Methodology : Follow Schedule 7 hazardous chemical guidelines, including use of fume hoods, nitrile gloves, and sealed containers . Monitor oxidation byproducts (e.g., quinones) due to air exposure, and implement waste neutralization protocols as described for aryl amines . Regularly review Safety Data Sheets (SDS) for updates on toxicity and disposal .
Advanced Research Questions
Q. What experimental design strategies mitigate bias when studying p-Phenylstyrene oxide’s reactivity or biological effects?
- Methodology : Adopt double-blinding and randomized allocation in in vitro or in vivo studies to reduce observer and selection bias . For mechanistic studies, use negative controls (e.g., inert epoxides) and validate results across multiple cell lines or model organisms. Report methods transparently per PRISMA guidelines for reproducibility .
Q. How can researchers achieve enantiomeric enrichment of p-Phenylstyrene oxide, and what analytical techniques validate stereochemical purity?
- Methodology : Employ chiral catalysts (e.g., Jacobsen catalysts) or enzymatic resolution methods. Characterize enantiomers using circular dichroism (CD) spectroscopy or chiral HPLC columns, referencing protocols for phosphine oxide enantiomers . Confirm purity via nuclear magnetic resonance (NMR) coupling constants and optical rotation measurements.
Q. What advanced analytical techniques resolve contradictions in reported catalytic activities of p-Phenylstyrene oxide derivatives?
- Methodology : Conduct systematic reviews with meta-analysis to identify heterogeneity sources (e.g., solvent polarity, temperature gradients) . Use density functional theory (DFT) calculations to model reaction pathways and compare with experimental kinetic data (e.g., Arrhenius plots). Cross-validate findings using X-ray crystallography or cryo-electron microscopy for structural insights.
Methodological Notes
- Data Interpretation : Address discrepancies in oxidation rates or biological effects by analyzing methodological quality (e.g., allocation concealment, blinding status ).
- Regulatory Compliance : Document synthesis and handling procedures per ASTM/IEC standards, especially for environmental toxicity assessments .
- Ethical Reporting : Disclose conflicts of interest and raw data availability to align with Cochrane Handbook principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
